- Synthesis and antitumor activity of a new class of water soluble camptothecin derivativesBioorganic & Medicinal Chemistry Letters, 1996, 6(6), 671-4,
Cas no 91421-43-1 (9-amino-CPT)
9-AminocamptothecinIs a topoisomeraseIInhibitors of,With potent antitumor activity.
9-amino-CPT structure
9-amino-CPT Properties
Names and Identifiers
-
- (S)-10-Amino-4-ethyl-4-hydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione
- 9-Amino-20-(S)-camptothecin
- 10-Amino-4(S)-4-ethyl-4-hydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione
- 9-Aminocamptothecin
- (S)-10-Amino-4-ethyl-4-hydroxy-1H-pyrano[3',4':6,7]-indolizino[1,2-b]quinoline-3,14(4H,12H)-dione
- CAMPTOTHECIN, 9-AMINO-(RG)
- (20S)-9-aminocamptothecin
- 9-AC
- 9-AMINO-20(S)-CAMPTOTHECIN
- 9-Amino-20-camptothecin
- 9-Amino-camptothecin
- Camptothecin,9-amino
- Camptothecin, 9-amino-
- 9-Amino-cpt
- NSC603071
- 5MB77ICE2Q
- 9-Nitro-CPT
- (S)-10-Amino-4-ethyl-4-hydroxy-1H-pyrano(3
- (S)-10-Amino-4-ethyl-4-hydroxy-1H-pyrano(3;,4':6,7)indolizino(1,2-b)quinoline-3,14(4H,12H)-dione
- ,4':6,7)indolizino(1,2-b)quinoline-3,14(4H,12H)-dione
- ,4':6,7)indolizino(1,2-b)quinoline-3,14(4H,12H)-dione, 10-amino-4-ethyl-4-hydroxy-, (S)-
- 10-amino-4(S)-4-ethyl-4-hydroxy-1H-pyrano(3',4':6,7)indolizino(1,2-b)quinoline-3,14(4h,12h)-dione
- 10-Aminocamptothecin
- 1H-Pyrano(3
- 1H-Pyrano(3;,4':6,7)indolizino(1,2-b)quinoline-3,14(4H,12H)-dione, 10-amino-4-ethyl-4-hydroxy-, (S)-
- 9-amino Camptothecin
- 9-NH2-Camptothecin
- Aminocamptothecin
- MLS000728575
- SMR000445687
- (4S)-10-Amino-4-ethyl-4-hydroxy-1H-pyrano[3′,4′:6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione (ACI)
- 1H-Pyrano[3′,4′:6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione, 10-amino-4-ethyl-4-hydroxy-, (S)- (ZCI)
- (S)-10-Amino-4-ethyl-4-hydroxy-1H-pyrano[3′,4′:6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione
- NSC 603071
- 9-amino-20-camptothecin, (R,S)-isomer
- A2063
- UNII-5MB77ICE2Q
- MFCD00909855
- AC-33991
- (19S)-8-amino-19-ethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione
- HMS2220K11
- 1H-Pyrano[3',7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione, 10-amino-4-ethyl-4-hydroxy-, (S)-
- BCP09002
- 1H-Pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione,4-ethyl-4-hydroxy-9-nitro-
- (S)-10-Amino-4-ethyl-4-hydroxy-1,12-dihydro-4H-2-oxa-6,12a-diaza-dibenzo[b,h]fluorene-3,13-dione
- 9-AMINOCAMPTOTHECIN [WHO-DD]
- J-504140
- BRD-K09291936-001-13-3
- AKOS015896595
- EX-A4335
- NCGC00247552-01
- cid_72402
- 1H-PYRANO(3',4':6,7)INDOLIZINO(1,2-B)QUINOLINE-3,14(4H,12H)-DIONE, 10-AMINO-4-ETHYL-4-HYDROXY-, (4S)-
- 9-AMINOCAMPTOTHECIN [MI]
- 10-Amino-4-ethyl-4-hydroxy-1,12-dihydro-4H-2-oxa-6,12a-diaza-dibenzo[b,h]fluorene-3,13-dione
- NSC-603071
- F11420
- DTXSID10873202
- (S)-10-amino-4-ethyl-4-hydroxy-1,12-dihydro-14H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H)-dione
- (19S)-8-amino-19-ethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo(11.8.0.02,11.04,9.015,20)henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione
- 91421-43-1
- CHEMBL274070
- IDEC-132
- CS-7784
- Q27149808
- CHEBI:80755
- AS-14292
- NCI60_004578
- BRD-K09291936-001-07-5
- DB12515
- 9-aminocamptothecan
- BDBM50008936
- SCHEMBL26578
- NS00072207
- MLS002702905
- NSC-629971
- HMS3339H11
- HY-100309
- HMS3749C03
- 9-amino-CPT;9-amino-20(S)-camptothecin
- DTXCID50820699
- +Expand
-
- MFCD00909855
- FUXVKZWTXQUGMW-FQEVSTJZSA-N
- 1S/C20H17N3O4/c1-2-20(26)13-7-16-17-10(6-11-14(21)4-3-5-15(11)22-17)8-23(16)18(24)12(13)9-27-19(20)25/h3-7,26H,2,8-9,21H2,1H3/t20-/m0/s1
- C([C@]1(C(=O)OCC2C(N3CC4C=C5C(N)=CC=CC5=NC=4C3=CC1=2)=O)O)C
- 4276593
Computed Properties
- 363.12200
- 2
- 6
- 1
- 363.12190603 g/mol
- 27
- 775
- 0
- 1
- 0
- 0
- 0
- 1
- 0.3
- 3
- 0
- 106
- 363.4
Experimental Properties
- 2.24300
- 107.44000
- 431
- 1.771
- 819.6℃ at 760 mmHg
- >300°C
- 449.5 °C
- Powder
- 1.55
9-amino-CPT Security Information
- UQ0490500
- H315; H319; H335
- P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
- Warning
9-amino-CPT Customs Data
- 2934999090
-
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
9-amino-CPT Price
9-amino-CPT Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: Formic acid , Triethylamine Catalysts: Palladium diacetate
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Reagents: Formic acid , Triethylamine Catalysts: Palladium diacetate , 1,1-Bis(diphenylphosphino)ferrocene
Reference
- A new high yield semisynthetic approach to (20S)-9-aminocamptothecin based on a sequence of palladium-catalyzed reductionsTetrahedron Letters, 1995, 36(50), 9197-200,
Synthetic Circuit 3
Reaction Conditions
1.1 Catalysts: Triphenylphosphine , Palladium diacetate Solvents: 1,4-Dioxane ; rt → 90 °C
1.2 Reagents: Triethylammonium formate Solvents: 1,4-Dioxane ; 1.5 h, 90 °C
1.2 Reagents: Triethylammonium formate Solvents: 1,4-Dioxane ; 1.5 h, 90 °C
Reference
- Design and Synthesis of Water-Soluble Glucuronide Derivatives of Camptothecin for Cancer Prodrug Monotherapy and Antibody-Directed Enzyme Prodrug Therapy (ADEPT)Journal of Medicinal Chemistry, 1999, 42(18), 3623-3628,
Synthetic Circuit 4
Reaction Conditions
1.1 Reagents: Tin , Hydrochloric acid
Reference
- Radiosynthesis of carbon-11-labeled camptothecin derivatives as potential positron emission tomography tracers for imaging of topoisomerase I in cancersBioorganic & Medicinal Chemistry Letters, 2005, 15(17), 3865-3869,
Synthetic Circuit 5
Reaction Conditions
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane
2.1 Reagents: Formic acid , Triethylamine Catalysts: Palladium diacetate , 1,1-Bis(diphenylphosphino)ferrocene
2.1 Reagents: Formic acid , Triethylamine Catalysts: Palladium diacetate , 1,1-Bis(diphenylphosphino)ferrocene
Reference
- A new high yield semisynthetic approach to (20S)-9-aminocamptothecin based on a sequence of palladium-catalyzed reductionsTetrahedron Letters, 1995, 36(50), 9197-200,
9-amino-CPT Raw materials
- 1H-Pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione,4-ethyl-4,9-dihydroxy-10-nitro-, (4S)-
- 164159-99-3
- Rubitecan
9-amino-CPT Preparation Products
9-amino-CPT Suppliers
NanJingqingYunbiologologyicaltecjnco,LTD
Audited Supplier
(CAS:91421-43-1)
WANG JING LI
15251745733
477691608@qq.com
Hubei Guangao Biotechnology Co.,Ltd.
Audited Supplier
(CAS:91421-43-1)
GUO YIN
13657291602
1208480055@qq.com
Wuhan Huajiu Pharmaceutical Technology Co., Ltd.
Audited Supplier
(CAS:91421-43-1)
WANG YAN
15527230951
3317219330@qq.com
CHENG DOU RUI FEN SI DE DAN Biotechnology Co., Ltd.
Audited Supplier
(CAS:91421-43-1)
WANG HONG XIA
18981717076
2355253619@qq.com
Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier
(CAS:91421-43-1)
A LA DING
anhua.mao@aladdin-e.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier
(CAS:91421-43-1)
TANG SI LEI
15026964105
2881489226@qq.com
9-amino-CPT Related Literature
-
1. Short synthesis of the optically active E-ring portion of (S)-camptothecinS. Leue,W. Miao,A. Kanazawa,Y. Génisson,S. Gar?on,A. E. Greene J. Chem. Soc. Perkin Trans. 1 2001 2903
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Hatice Mutlu,Christina M. Geiselhart,Christopher Barner-Kowollik Mater. Horiz. 2018 5 162
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Yue Xiao,Xuyu Tan,Zhaohui Li,Ke Zhang J. Mater. Chem. B 2020 8 6697
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Christopher A. Blencowe,Andrew T. Russell,Francesca Greco,Wayne Hayes,David W. Thornthwaite Polym. Chem. 2011 2 773
-
Yufei Xue,Hua Bai,Bo Peng,Bin Fang,Jonathan Baell,Lin Li,Wei Huang,Nicolas Hans Voelcker Chem. Soc. Rev. 2021 50 4872
-
Farzad Seidi,Yajie Zhong,Huining Xiao,Yongcan Jin,Daniel Crespy Chem. Soc. Rev. 2022 51 6652
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Wenjuan Xing,Ligang Chen,Feng Zhang Anal. Methods 2014 6 3644
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Jayant Sindhu,Mayank,Aman K. K. Bhasin,Navneet Kaur,Narinder Singh,K. K. Bhasin New J. Chem. 2019 43 2065
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Kathryn M. Marshall,Louis R. Barrows Nat. Prod. Rep. 2004 21 731
-
Darpan,Gaurav Joshi,Suyog M. Amrutkar,Ashish T. Baviskar,Harveen Kler,Sandeep Singh,Uttam C. Banerjee,Raj Kumar RSC Adv. 2016 6 14880
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Recommended suppliers
Amadis Chemical Company Limited
(CAS:91421-43-1)9-amino-CPT
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25mg/50mg/100mg
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